Computed Lipophilicity (XLogP3) vs. 2‑Methoxyphenyl Ethyl‑Linker Analog
The para‑methoxyphenyl substitution and propylsulfonyl linker of the target compound confer a computed XLogP3 of 3.4, compared with an XLogP3 of approximately 3.0 for the closely related 2‑methoxyphenyl ethyl‑linker analog (2‑cyclohexyl‑N‑(2‑((4‑(2‑methoxyphenyl)piperazin‑1‑yl)sulfonyl)ethyl)acetamide, CAS 897610‑99‑0) [1]. This 0.4 log unit difference corresponds to a roughly 2.5‑fold higher octanol‑water partition coefficient, which may significantly influence passive membrane permeability and non‑specific protein binding in biochemical assays.
| Evidence Dimension | Computed octanol‑water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | 3.4 |
| Comparator Or Baseline | 2‑cyclohexyl‑N‑(2‑((4‑(2‑methoxyphenyl)piperazin‑1‑yl)sulfonyl)ethyl)acetamide (CAS 897610‑99‑0): XLogP3 ≈ 3.0 |
| Quantified Difference | Δ XLogP3 ≈ +0.4 (≈ 2.5‑fold higher lipophilicity) |
| Conditions | PubChem XLogP3 algorithm (release 2025.09.15); computed values |
Why This Matters
Lipophilicity differences of >0.3 log units are generally considered meaningful for predicting passive permeability and assay interference, making this a key selector when choosing among SAR analogs.
- [1] PubChem Compound Summary for CID 42175628, 2-cyclohexyl-N-(3-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)propyl)acetamide. National Center for Biotechnology Information (2025). View Source
